molecular formula C19H19N3O3S B2648595 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476460-24-9

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2648595
CAS No.: 476460-24-9
M. Wt: 369.44
InChI Key: MEFQMNFUFJXKLP-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Substitution Reactions: The 2-methoxyphenyl group is introduced through a substitution reaction, where an appropriate phenyl derivative reacts with the thiadiazole core.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted thiadiazole with an isopropoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

    Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:

    4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound has an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.

    4-isopropoxy-N-(2-methoxyphenyl)benzamide: Lacking the thiadiazole ring, this compound may have different reactivity and applications.

    4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide: This compound contains a thiazole ring, which may confer unique properties compared to the thiadiazole derivative.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12(2)25-14-10-8-13(9-11-14)17(23)20-19-22-21-18(26-19)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFQMNFUFJXKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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